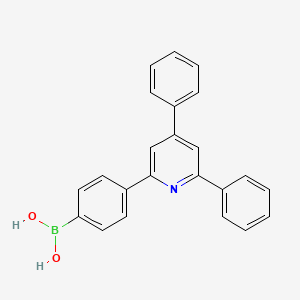
(4-(4,6-Diphenylpyridin-2-yl)phenyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-(4,6-Diphenylpyridin-2-yl)phenyl)boronic acid is a boronic acid derivative characterized by the presence of a pyridine ring substituted with phenyl groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (4-(4,6-Diphenylpyridin-2-yl)phenyl)boronic acid typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is performed between a boronic acid derivative and a halogenated aromatic compound in the presence of a palladium catalyst and a base. The reaction conditions often include the use of solvents such as toluene or ethanol and temperatures ranging from 80°C to 120°C .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions: (4-(4,6-Diphenylpyridin-2-yl)phenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding phenols or quinones.
Reduction: Reduction reactions can convert it into corresponding alcohols or amines.
Substitution: It can participate in electrophilic and nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products: The major products formed from these reactions include phenols, quinones, alcohols, amines, and various substituted derivatives .
Aplicaciones Científicas De Investigación
(4-(4,6-Diphenylpyridin-2-yl)phenyl)boronic acid has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of (4-(4,6-Diphenylpyridin-2-yl)phenyl)boronic acid involves its interaction with specific molecular targets. In biological systems, it can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. The compound’s boronic acid group can form reversible covalent bonds with serine or threonine residues in the active sites of enzymes, leading to inhibition . Additionally, its aromatic structure allows it to interact with various receptors and proteins through π-π stacking and hydrophobic interactions .
Comparación Con Compuestos Similares
(4-(4,6-Diphenylpyridin-2-yl)phenyl)boronic acid: shares similarities with other boronic acid derivatives such as phenylboronic acid and pyridineboronic acid.
Phenylboronic acid: Known for its use in Suzuki-Miyaura cross-coupling reactions and as a glucose sensor.
Pyridineboronic acid: Utilized in organic synthesis and as a ligand in coordination chemistry
Uniqueness: The uniqueness of this compound lies in its combination of a pyridine ring with phenyl groups, which imparts distinct electronic and steric properties. This makes it particularly valuable in the design of complex organic molecules and advanced materials .
Propiedades
Fórmula molecular |
C23H18BNO2 |
|---|---|
Peso molecular |
351.2 g/mol |
Nombre IUPAC |
[4-(4,6-diphenylpyridin-2-yl)phenyl]boronic acid |
InChI |
InChI=1S/C23H18BNO2/c26-24(27)21-13-11-19(12-14-21)23-16-20(17-7-3-1-4-8-17)15-22(25-23)18-9-5-2-6-10-18/h1-16,26-27H |
Clave InChI |
TVWCDCQXSOTQMU-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC=C(C=C1)C2=CC(=CC(=N2)C3=CC=CC=C3)C4=CC=CC=C4)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


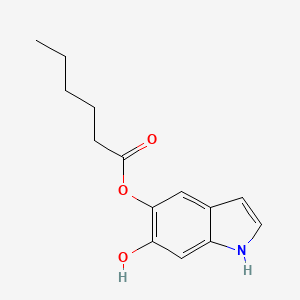
![4-{[(Oxolan-3-yl)methyl]amino}butanenitrile](/img/structure/B15218706.png)
![Hydrazinecarboxamide, N-[5-(aminosulfonyl)-1H-imidazol-4-yl]-](/img/structure/B15218722.png)

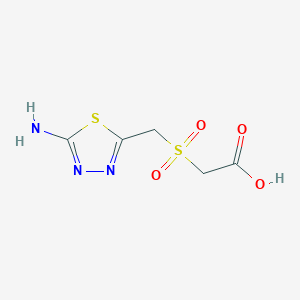
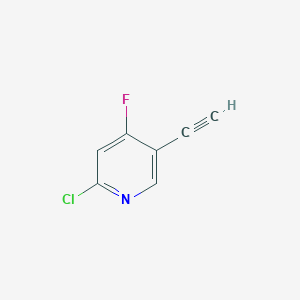


![(2-Methylpyrrolo[2,1-f][1,2,4]triazin-6-yl)methanamine](/img/structure/B15218752.png)
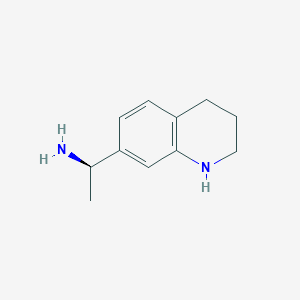
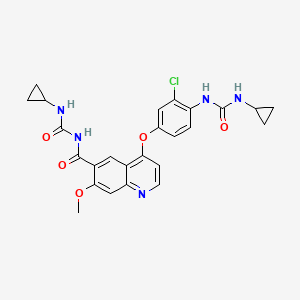
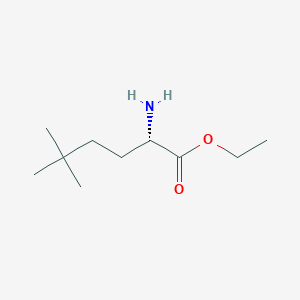
![[1-(2-Hydroxyethyl)hydrazinyl]acetic acid](/img/structure/B15218759.png)
![3,6,8-Tribromo-2-methylimidazo[1,2-a]pyridine](/img/structure/B15218773.png)
